ethyl 1,3-oxazinane-3-carboxylate
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Overview
Description
Ethyl 1,3-oxazinane-3-carboxylate is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-oxazinane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with ethyl chloroformate under basic conditions. Another method includes the reaction of ethyl 3-aminopropanoate with formaldehyde and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-oxazinane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert it into amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, oxazinones, and amino alcohol derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 1,3-oxazinane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antiviral, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom, similar to oxazines but with different chemical properties.
Oxazolidine: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 1,3-oxazinane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1798110-70-9 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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